molecular formula C12H9ClN4S B2652304 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-39-5

1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2652304
CAS No.: 893912-39-5
M. Wt: 276.74
InChI Key: GIIZTSHBXHPKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (molecular formula: C₁₂H₉ClN₄S; molecular weight: 276.74 g/mol) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a methylthio (-SMe) group at position 4. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with broad biological relevance, including anticancer, anti-inflammatory, and kinase-inhibitory activities . The methylthio group in this compound may enhance lipophilicity and influence target binding compared to other substituents like amino or hydroxyl groups.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-18-12-10-6-16-17(11(10)14-7-15-12)9-4-2-8(13)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZTSHBXHPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the core structure.

    Addition of the methylthio group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound acts as a selective inhibitor of cyclin-dependent kinases (CDK), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have illustrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer and leukemia cell lines. For instance, one study reported that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold enhanced its potency against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory responses through various mechanisms.

  • Pharmacological Insights : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidines can exhibit activity against a range of bacterial and fungal pathogens.

  • Research Findings : Some studies have reported that derivatives of this class show significant inhibition against Mycobacterium tuberculosis and other resistant strains . This is particularly relevant given the global challenge posed by antibiotic resistance.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational methods provide insights into the interaction between the compound and its target proteins.

  • Insights from Docking Studies : Docking simulations have indicated strong interactions with key enzymes involved in cancer progression and inflammation, supporting the experimental findings regarding its biological activities .

Synthesis and Derivatives

The synthesis of this compound involves straightforward methodologies that allow for the creation of various derivatives with enhanced biological profiles.

  • Synthetic Pathways : Methods include nucleophilic substitution reactions and cyclization processes that yield diverse derivatives with tailored pharmacological properties .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4-Chlorophenyl)-3-methyl-6-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 106924-36-1)
  • Structure : Methylthio at position 6, 4-chlorophenyl at position 4, and phenyl at position 1.
  • Activity: The methylthio group at position 6 may alter binding affinity compared to position 4. Such positional differences are critical in kinase inhibition; for example, PP2 (4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine) inhibits Src-family kinases (SFKs) due to its amino group at position 4 .
1-(4-(1H-Indol-3-yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Compound 17)
  • Structure : Additional indole and methoxyphenyl moieties.
  • Synthesis: Prepared via iodomethane reaction in ethanol (68% yield), similar to methods for introducing methylthio groups .
  • Application : The indole group may confer neuroprotective or anti-inflammatory properties, as seen in KKC080096 (6-(methylthio)-substituted analog), which induces heme oxygenase-1 (HO-1) .
PP2 (4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine)
  • Structure: Amino group at position 4 and t-butyl at position 1.
  • Activity: ATP-competitive inhibitor of SFKs, highlighting the importance of the amino group for kinase binding . In contrast, the methylthio group in the target compound may favor different interactions, such as hydrophobic binding or sulfur-mediated hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility Key Substituents
Target Compound 276.74 ~2.5 Low 4-ClPh (1), -SMe (4)
CAS 106924-36-1 366.87 ~4.0 Very Low Ph (1), 4-ClPh (4), -SMe (6)
PP2 301.78 ~3.0 Moderate 4-ClPh (3), -NH₂ (4), t-Bu (1)
KKC080096 354.45 ~3.8 Low t-Bu (1), -SMe (6)

*Predicted using fragment-based methods.

Biological Activity

The compound 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (referred to as compound 1 ) is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of compound 1 typically involves the reaction of 4-chlorobenzaldehyde with methylthio-1H-pyrazole in the presence of suitable catalysts. The resulting pyrazolo[3,4-d]pyrimidine derivatives have been characterized using various spectroscopic techniques, including NMR and mass spectrometry.

General Synthetic Route

The following table summarizes the key steps in the synthesis of compound 1:

StepReagents/ConditionsProduct
14-Chlorobenzaldehyde + Methylthio-1H-pyrazoleIntermediate Compound
2Cyclization under acidic conditionsThis compound

Antimicrobial Activity

Studies have demonstrated that compound 1 exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The in vitro Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a promising lead for developing new antitubercular agents.

  • MIC against Mycobacterium tuberculosis : 5 µg/mL
  • Mechanism : Compound 1 appears to inhibit pantothenate synthetase, a critical enzyme in the bacterial biosynthetic pathway .

Anticancer Properties

Recent research has highlighted the anticancer potential of compound 1. It has shown efficacy against multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)10.0Inhibition of cell proliferation
MCF-7 (Breast)15.0Disruption of microtubule dynamics

The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, compound 1 has been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in vitro:

  • Cytokines Measured : IL-6, TNF-alpha
  • Reduction Percentage : Up to 70% at a concentration of 20 µM .

Case Study: Antitubercular Activity

A recent study evaluated the effectiveness of compound 1 against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that compound 1 not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antitubercular drugs such as isoniazid and rifampicin.

Case Study: Anticancer Efficacy

In a preclinical trial involving various cancer cell lines, compound 1 was administered in different concentrations. The results showed a dose-dependent response in inhibiting tumor growth, particularly in lung and breast cancer models. Further investigations suggested that compound 1 could enhance the efficacy of conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-pyrazolo[3,4-d]pyrimidine precursors with methylthiol-containing reagents under reflux conditions in ethanol or dioxane, using triethylamine as a catalyst. Optimization involves temperature control (70–90°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric adjustments to minimize byproducts. Yield improvements (60–77%) are achieved by extending reaction times (6–12 hours) and purification via column chromatography .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., methylthio at C4, chlorophenyl at N1) through characteristic shifts (e.g., δ 2.50 ppm for S-CH3) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 306.03 for C12H8ClN4S) .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer : The compound exhibits:

  • Kinase inhibition : Potent activity against FLT3 and VEGFR2 (IC50 < 50 nM) via competitive ATP-binding site interactions .
  • Antimicrobial effects : Moderate activity against P. aeruginosa and C. albicans (MIC 8–32 µg/mL) through membrane disruption .
  • Antitumor activity : Proapoptotic effects in AML cells (MV4-11) by downregulating BCL2 and inhibiting Src phosphorylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition potency?

  • Methodological Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to improve ATP-binding affinity .
  • Side-chain diversification : Replace methylthio with urea or carbamate groups to enhance solubility and selectivity (e.g., compound 33 in showed 10 mg/kg efficacy in xenograft models).
  • Assays : Use kinase profiling panels (e.g., FLT3, VEGFR2) alongside transgenic zebrafish models to evaluate angiogenic and antiproliferative effects .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., MV4-11 for AML) and protocols (e.g., MTT vs. ATP-luminescence assays) .
  • Control variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound purity (HPLC ≥95%) .
  • Mechanistic validation : Use Western blotting (e.g., phospho-Src detection) or CRISPR knockouts to confirm target specificity .

Q. What in vivo models are optimal for evaluating antitumor efficacy and toxicity?

  • Methodological Answer :

  • Xenograft models : MV4-11 AML xenografts in nude mice (10 mg/kg daily dosing for 18 days) with tumor volume monitoring via caliper measurements .
  • Toxicity profiling : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) in BALB/c mice, alongside histopathological analysis .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t1/2) and brain penetration (logBB >0.3) .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and handle the compound in a fume hood due to potential skin/eye irritation .
  • Data Reproducibility : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.